2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide

Physicochemical characterization Analytical reference standards Chromatographic method development

5-Bromo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (CAS 89791-77-5) is a brominated 3,4-dihydrobenzothiadiazine sulfonamide featuring a bromine substituent at the 5-position of the benzene ring. The compound belongs to the same core scaffold as clinically used thiazide diuretics such as hydrochlorothiazide, yet it carries a C5 bromine atom rather than the C6 chlorine found in hydrochlorothiazide, introducing distinct electronic and steric properties.

Molecular Formula C7H8BrN3O4S2
Molecular Weight 342.2 g/mol
CAS No. 89791-77-5
Cat. No. B12795818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide
CAS89791-77-5
Molecular FormulaC7H8BrN3O4S2
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESC1NC2=C(C=C(C=C2Br)S(=O)(=O)N)S(=O)(=O)N1
InChIInChI=1S/C7H8BrN3O4S2/c8-5-1-4(16(9,12)13)2-6-7(5)10-3-11-17(6,14)15/h1-2,10-11H,3H2,(H2,9,12,13)
InChIKeyPEPQJPCQHIKGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide (CAS 89791-77-5): A Brominated Benzothiadiazine Scaffold for Selective Derivatization


5-Bromo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (CAS 89791-77-5) is a brominated 3,4-dihydrobenzothiadiazine sulfonamide featuring a bromine substituent at the 5-position of the benzene ring . The compound belongs to the same core scaffold as clinically used thiazide diuretics such as hydrochlorothiazide, yet it carries a C5 bromine atom rather than the C6 chlorine found in hydrochlorothiazide, introducing distinct electronic and steric properties [1]. Designated as NSC 138719 by the National Cancer Institute, the compound has been accessioned for screening purposes, indicating its potential as a probe molecule or synthetic intermediate [2]. Its synthesis via cyclization of 2-amino-5-bromobenzylsulfonamide was demonstrated as early as 1959, establishing accessible synthetic routes [3].

Why 5-Bromo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide Cannot Be Interchanged with Des-Bromo or 6-Chloro Analogs


Generic substitution among benzothiadiazine sulfonamides is precluded by the profound impact of halogen identity and ring position on physicochemical properties and, by extension, biological performance. Replacing the 5-bromo substituent of the target compound (density 1.9 g/cm³, boiling point 602 °C, flash point 317.9 °C) with a hydrogen atom yields the des-bromo analog (density 1.606 g/cm³, boiling point 570.2 °C, flash point 298.7 °C), representing a density increase of ~18% and a boiling point elevation of ~32 °C . Moving the halogen from C5 to C6—as in hydrochlorothiazide (6-chloro, density 1.693 g/cm³, boiling point 577 °C, flash point 302.7 °C)—similarly produces measurable divergence across all physical parameters [1]. These differences in bulk properties reflect altered intermolecular interactions that cascade into divergent solubility, chromatographic behavior, and potentially biological target engagement, rendering direct interchange without re-validation scientifically unsound.

Quantitative Differentiation of 5-Bromo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide from Its Closest Analogs


Density, Boiling Point, and Flash Point Differentiation Against the Des-Bromo Analog

The target 5-bromo compound exhibits a computed density of 1.9 g/cm³, a boiling point of 602 °C at 760 mmHg, and a flash point of 317.9 °C . In comparison, the des-bromo analog (CAS 23141-82-4, 3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide) shows a density of 1.606 g/cm³, a boiling point of 570.2 °C, and a flash point of 298.7 °C . This corresponds to an ~18% higher density, a ~32 °C higher boiling point, and a ~19 °C higher flash point for the brominated compound.

Physicochemical characterization Analytical reference standards Chromatographic method development

Density, Boiling Point, and Flash Point Differentiation Against the 6-Chloro Analog Hydrochlorothiazide

The target 5-bromo compound (density 1.9 g/cm³, boiling point 602 °C, flash point 317.9 °C) differentiates from hydrochlorothiazide, the 6-chloro positional isomer (density 1.693 g/cm³, boiling point 577 °C, flash point 302.7 °C) [1], by a density increase of 0.207 g/cm³ (+12.2%), a boiling point elevation of 25 °C, and a flash point increase of 15.2 °C. The heavier bromine atom (atomic mass ~80 Da vs. ~35.5 Da for chlorine) drives the systematically higher density and thermal stability parameters.

Physicochemical differentiation Halogen positional isomer comparison Procurement specification

C5 Bromine as a Synthetic Handle for Cross-Coupling Chemistry Unavailable in Chloro or Des-Bromo Analogs

The covalent C–Br bond dissociation energy for aryl bromides is approximately 337 kJ/mol, compared to ~399 kJ/mol for aryl chlorides [1]. This ~62 kJ/mol lower bond strength renders the C5 bromine of the target compound significantly more reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) than the C6 chlorine of hydrochlorothiazide. The des-bromo analog (C5–H, bond dissociation energy ~469 kJ/mol) is essentially inert toward direct cross-coupling at that position. This establishes the 5-bromo compound as the uniquely enabled substrate for further derivatization within this scaffold class.

Synthetic chemistry Cross-coupling Bromine reactivity Derivatization

NSC 138719 Designation: Accessioned for NCI Screening, a Provenance Not Shared by Clinical Thiazides

The compound carries the NCI accession number NSC 138719 [1], indicating it was formally submitted to and registered by the National Cancer Institute's Developmental Therapeutics Program for biological evaluation. In contrast, hydrochlorothiazide (CAS 58-93-5) and other marketed thiazide diuretics were developed through clinical pharmacology pathways and are not cataloged as NSC-series screening compounds. This NSC designation provides a documented provenance and implies that the compound was selected—among numerous candidates—for entry into NCI's screening cascade, a distinction that may carry weight for research groups seeking compounds with a known regulatory submission history.

NCI Developmental Therapeutics Program Anticancer screening Compound provenance NSC registry

Key Procurement and Application Scenarios for 5-Bromo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide


Analytical Reference Standard for Chromatographic Method Development and Impurity Profiling

The compound's density (1.9 g/cm³), boiling point (602 °C), and flash point (317.9 °C), which differ substantially from the des-bromo analog and hydrochlorothiazide, enable unambiguous identification and quantification by GC or HPLC [1]. Laboratories developing impurity profiling methods for thiazide APIs or conducting forced degradation studies can employ this brominated compound as a well-resolved reference marker that does not co-elute with common thiazide impurities.

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Library Generation

With a C5–Br bond dissociation energy of ~337 kJ/mol—significantly lower than the C6–Cl bond in hydrochlorothiazide (~399 kJ/mol)—the compound serves as an electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions [2]. Medicinal chemistry groups seeking to explore C5-arylated or C5-aminated benzothiadiazine libraries will find this compound a uniquely enabling substrate that the 6-chloro clinical thiazides cannot match at the C5 position.

Structure-Activity Relationship (SAR) Probe for Halogen Positional Effects in Benzothiadiazine Pharmacology

Positional isomerism between 5-bromo (target compound) and 6-chloro (hydrochlorothiazide) benzothiadiazine sulfonamides is a key variable for SAR studies of diuretic potency, ion channel modulation, or off-target effects [3][1]. The compound provides a direct comparator to the 6-chloro clinical standard, enabling systematic evaluation of how halogen position and identity influence target engagement in NCC (Na⁺-Cl⁻ cotransporter) or carbonic anhydrase assays.

NCI DTP-Registered Probe for Academic Screening Consortia

As NSC 138719, the compound has documented provenance within the NCI Developmental Therapeutics Program registry [4]. Academic screening centers participating in NCI-sponsored collaborative programs may preferentially procure NSC-designated compounds to leverage existing institutional data-sharing frameworks and compound management infrastructure, streamlining hit triage and follow-up workflows.

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